Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate
Overview
Description
UK 1 is a metabolite from Streptomyces sp. 517-02 that demonstrates cytotoxic activity against various cancer cell lines, though it does not have antibacterial effects. It has been shown to inhibit topoisomerase II and also to inhibit hepatitis C viral replication.
Antibiotic UK-1 is an unusual bis-benzoxazole metabolite isolated from a species of Streptomyces. It exhibits good antitumor activity but is devoid of antimicrobial activity. Antibiotic UK-1 acts as a magnesium ion-dependent DNA binding agent and inhibitor of human topoisomerase II.
UK 1 is a cytotoxic metabolite from Streptomyces sp. 517-02.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing derivatives of benzoxazole, including Methyl 2-substituted-4-benzoxazolecarboxylates, through reactions involving methyl 2-amino-3-hydroxybenzoate with corresponding acid chloride or ortho acetal, indicating the chemical versatility and potential for modification of such compounds for various applications (Goldstein & Dambek, 1990).
Biological Activities and Applications
Antimicrobial and Enzyme Inhibition
Metal-based triazole compounds, including those synthesized from benzoxazole derivatives, have been shown to possess significant antimicrobial activities, as well as enzyme inhibition properties. These findings suggest potential applications in developing new antimicrobial agents (Sumrra et al., 2018).
Antioxidant Activity
New derivatives of diisobornylphenol bearing benzoxazole units have been evaluated for their antioxidant activity, demonstrating that such compounds could be promising candidates for antioxidant applications (Buravlev, Shevchenko, & Kutchin, 2021).
Fluorescence and Sensing Capabilities
Benzoxazole derivatives have been explored for their fluorescent properties, with studies showing that minor chemical modifications can direct the formation of fluorescent nanofibers and microcrystals. Such properties are valuable for applications in fluorescent nanomaterials, including in aqueous and biological media (Ghodbane et al., 2012).
properties
IUPAC Name |
methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5/c1-27-22(26)14-8-5-11-17-19(14)24-21(29-17)13-7-4-10-16-18(13)23-20(28-16)12-6-2-3-9-15(12)25/h2-11,25H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKIDJMAXLRJRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=N2)C3=C4C(=CC=C3)OC(=N4)C5=CC=CC=C5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate | |
CAS RN |
151271-53-3 | |
Record name | UK 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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